molecular formula C18H34O4 B12511600 12,13-Dihydroxyoctadec-9-enoic acid

12,13-Dihydroxyoctadec-9-enoic acid

Cat. No.: B12511600
M. Wt: 314.5 g/mol
InChI Key: CQSLTKIXAJTQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,13-Dihydroxyoctadec-9-enoic acid, also known as 12,13-DHOME, is a hydroxy fatty acid derived from linoleic acid metabolism. It is an epoxide hydrolase metabolite of the leukotoxin 12,13-EpOME. This compound is known for its potent physiological effects, including its role in inhibiting the neutrophil respiratory burst .

Preparation Methods

Synthetic Routes and Reaction Conditions

12,13-Dihydroxyoctadec-9-enoic acid can be synthesized through the hydrolysis of 12,13-epoxyoctadec-9-enoic acid (12,13-EpOME) using epoxide hydrolase enzymes. The reaction typically occurs under mild conditions, with the enzyme catalyzing the addition of water to the epoxide group, resulting in the formation of the dihydroxy compound .

Industrial Production Methods

Industrial production of this compound involves the large-scale enzymatic hydrolysis of 12,13-EpOME. This process requires the use of bioreactors to maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration. The product is then purified using standard techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

12,13-Dihydroxyoctadec-9-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

12,13-Dihydroxyoctadec-9-enoic acid has several scientific research applications:

Mechanism of Action

12,13-Dihydroxyoctadec-9-enoic acid exerts its effects primarily through its interaction with cellular receptors and enzymes. It is known to inhibit the neutrophil respiratory burst, a process involved in the immune response. The compound achieves this by modulating the activity of enzymes such as NADPH oxidase, which is responsible for the production of reactive oxygen species (ROS) during the respiratory burst .

Comparison with Similar Compounds

Similar Compounds

    9,10-Dihydroxyoctadec-12-enoic acid: Another hydroxy fatty acid derived from linoleic acid metabolism.

    12,13-Epoxyoctadec-9-enoic acid: The precursor to 12,13-Dihydroxyoctadec-9-enoic acid.

    9,10-Epoxyoctadec-12-enoic acid: A structurally similar epoxide.

Uniqueness

This compound is unique due to its specific physiological effects, particularly its ability to inhibit the neutrophil respiratory burst. This property distinguishes it from other similar compounds, which may not exhibit the same level of biological activity .

Properties

IUPAC Name

12,13-dihydroxyoctadec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSLTKIXAJTQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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